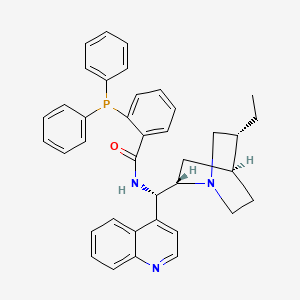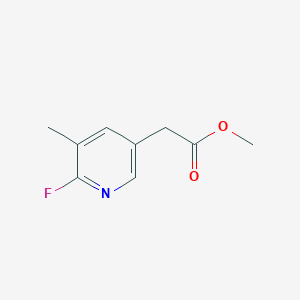
4-(((1H-Imidazol-5-yl)methyl)thio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1H-Imidazol-5-yl)methyl)thio)aniline is a compound that features an imidazole ring, a sulfur atom, and an aniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Imidazol-5-yl)methyl)thio)aniline typically involves the reaction of 4-chloromethylbenzenamine with 1H-imidazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(((1H-Imidazol-5-yl)methyl)thio)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
4-(((1H-Imidazol-5-yl)methyl)thio)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(((1H-Imidazol-5-yl)methyl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or protein function. The sulfur atom can form covalent bonds with electrophilic centers, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Imidazol-4-yl)aniline
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Imidazol-2-yl)aniline
Uniqueness
4-(((1H-Imidazol-5-yl)methyl)thio)aniline is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This makes it a valuable compound for developing new drugs and materials.
Propiedades
Fórmula molecular |
C10H11N3S |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C10H11N3S/c11-8-1-3-10(4-2-8)14-6-9-5-12-7-13-9/h1-5,7H,6,11H2,(H,12,13) |
Clave InChI |
CFBGTVQOQGZKJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)SCC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



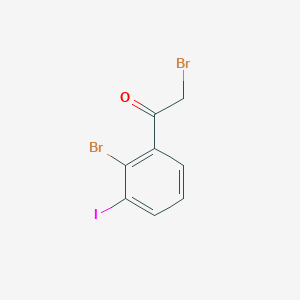
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
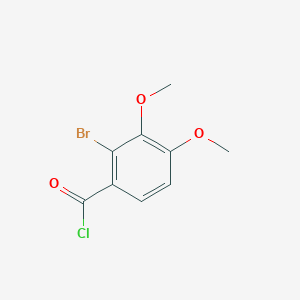
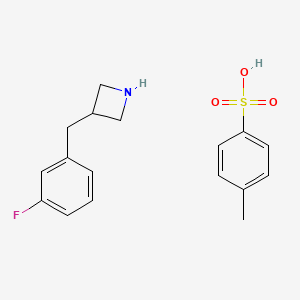
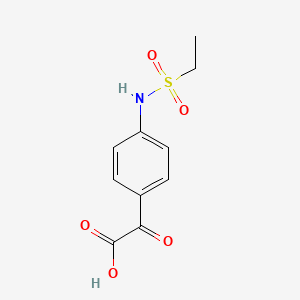
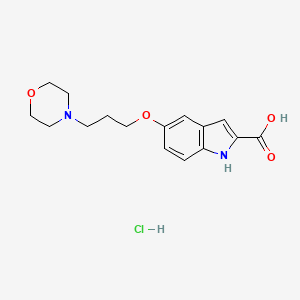
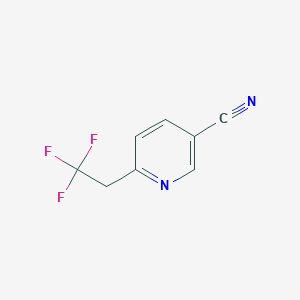
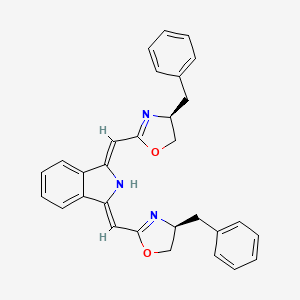

![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

